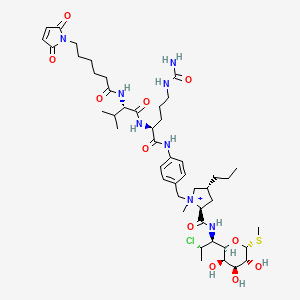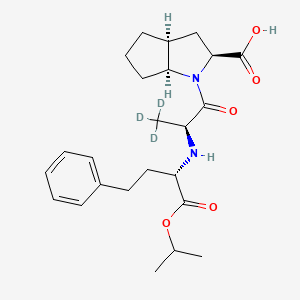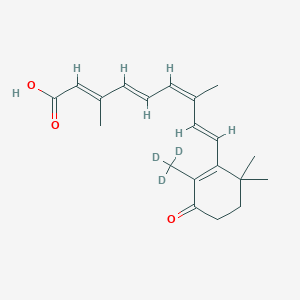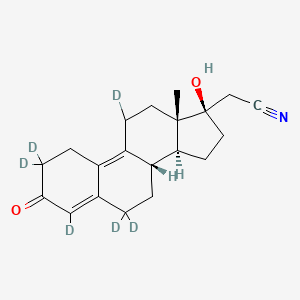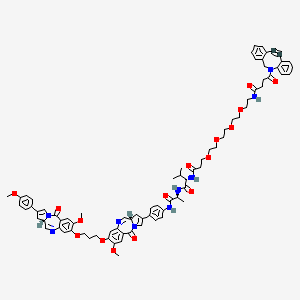
Dbco-peg4-VA-pbd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg4-VA-pbd is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADCs). It is composed of the antitumor antibiotic pyrrolobenzodiazepine (PBD) linked via DBCO-PEG4-VA. This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg4-VA-pbd involves the conjugation of pyrrolobenzodiazepine (PBD) with DBCO-PEG4-VA. The reaction conditions typically involve the use of DBCO groups that react with azide-containing molecules through SPAAC. This reaction is highly efficient and occurs under mild conditions without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of stock solutions, typically using dimethyl sulfoxide (DMSO) as a solvent. The compound is then stored at -80°C under nitrogen to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Dbco-peg4-VA-pbd primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a form of click chemistry that allows for the efficient and selective conjugation of molecules containing azide groups .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-containing molecules. The reaction conditions are mild and do not require a catalyst, making the process straightforward and efficient .
Major Products Formed
The major products formed from the reactions involving this compound are conjugates of the compound with azide-containing molecules. These conjugates are often used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Wissenschaftliche Forschungsanwendungen
Dbco-peg4-VA-pbd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a click chemistry reagent for the efficient conjugation of molecules.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Medicine: Utilized in the creation of ADCs that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells.
Industry: Applied in the large-scale production of ADCs and other bioconjugates for therapeutic use .
Wirkmechanismus
Dbco-peg4-VA-pbd exerts its effects through the formation of stable conjugates with azide-containing molecules via SPAAC. The DBCO group in the compound reacts with azide groups to form a triazole linkage, resulting in the efficient and selective conjugation of the molecules. This mechanism is particularly useful in the development of ADCs, where the compound serves as a linker between the antibody and the cytotoxic drug .
Vergleich Mit ähnlichen Verbindungen
Dbco-peg4-VA-pbd is unique due to its ability to undergo SPAAC reactions efficiently and under mild conditions. Similar compounds include other click chemistry reagents and ADC linkers, such as:
Auristatin: Another ADC linker used in the development of ADCs.
Camptothecins: A class of compounds used as cytotoxic agents in ADCs.
Daunorubicins/Doxorubicins: Cytotoxic agents used in ADCs.
Duocarmycins: Another class of cytotoxic agents used in ADCs.
Maytansinoids: Cytotoxic agents used in ADCs.
Pyrrolobenzodiazepines: The class of compounds to which this compound belongs .
This compound stands out due to its specific structure and the efficiency of its conjugation reactions, making it a valuable tool in the development of targeted cancer therapies.
Eigenschaften
Molekularformel |
C80H87N9O16 |
|---|---|
Molekulargewicht |
1430.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C80H87N9O16/c1-51(2)76(86-74(91)28-32-100-34-36-102-38-39-103-37-35-101-33-29-81-73(90)26-27-75(92)89-48-57-14-8-7-12-53(57)16-17-56-13-9-10-15-68(56)89)78(94)84-52(3)77(93)85-60-22-18-54(19-23-60)58-40-61-46-82-66-44-71(69(98-5)42-64(66)79(95)87(61)49-58)104-30-11-31-105-72-45-67-65(43-70(72)99-6)80(96)88-50-59(41-62(88)47-83-67)55-20-24-63(97-4)25-21-55/h7-10,12-15,18-25,42-47,49-52,61-62,76H,11,26-41,48H2,1-6H3,(H,81,90)(H,84,94)(H,85,93)(H,86,91)/t52-,61-,62-,76-/m0/s1 |
InChI-Schlüssel |
POCSCTBYYZZKHG-XGZJAPTESA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


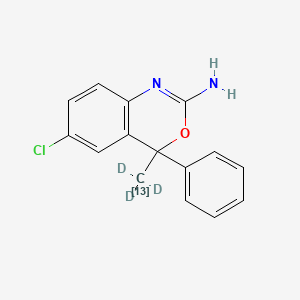
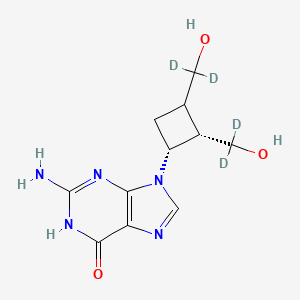

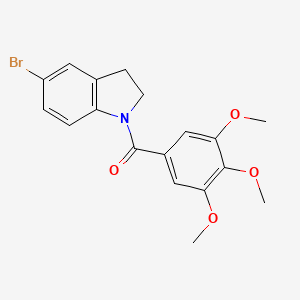

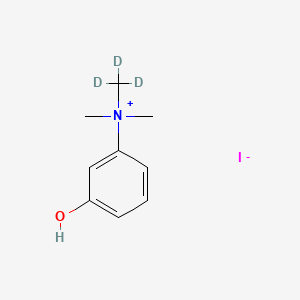
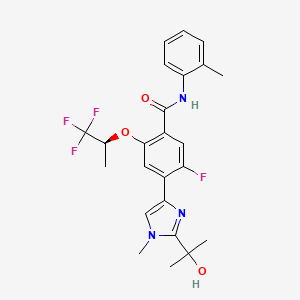
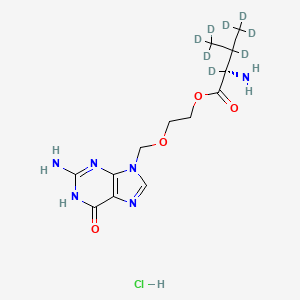

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
